N-desmethyl Netupitant D6

説明

N-desmethyl Netupitant D6 is a deuterium-labeled analogue of N-desmethyl Netupitant, which is a metabolite of Netupitant. Netupitant is a selective neurokinin 1 receptor antagonist with potential antiemetic activity. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications .

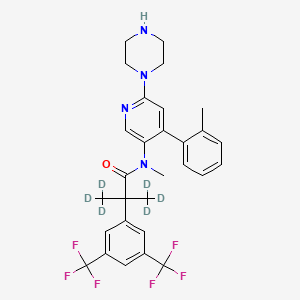

Structure

3D Structure

特性

分子式 |

C29H30F6N4O |

|---|---|

分子量 |

570.6 g/mol |

IUPAC名 |

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-yl-3-pyridinyl]-2-(trideuteriomethyl)propanamide |

InChI |

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3/i2D3,3D3 |

InChIキー |

SRVSDBHUBFLSFE-XERRXZQWSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCNCC4)C([2H])([2H])[2H] |

正規SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: N-デスメチルネツピタント D6の合成は、N-デスメチルネツピタントの重水素標識を含みます。このプロセスには、通常、次の手順が含まれます。

重水素交換反応: 重水素酸化物(D2O)または重水素化溶媒などの重水素源の存在下で、水素原子を重水素原子に置換します。

工業生産方法: N-デスメチルネツピタント D6の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、最終製品の一貫性と純度を確保するための厳格な品質管理措置が含まれています。 生産は、同位体標識と大規模合成に対応できる専用施設で行われています.

化学反応の分析

反応の種類: N-デスメチルネツピタント D6は、次のような様々な化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: ある官能基を別の官能基に置換します.

一般的な試薬と条件:

酸化剤: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)。

還元剤: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は重水素化類似体を生成する可能性があります .

4. 科学研究アプリケーション

N-デスメチルネツピタント D6は、その安定性と同位体標識のため、科学研究で広く使用されています。その用途には、以下が含まれます。

化学: 質量分析における内部標準として、ネツピタントとその代謝産物の定量に使用されます。

生物学: 生体系におけるネツピタントの経路と相互作用を追跡するために、代謝研究で使用されます。

医学: 抗吐作用の可能性と化学療法誘発の悪心と嘔吐を予防する役割について調査されています。

科学的研究の応用

N-desmethyl Netupitant D6 is a deuterium-labeled metabolite of Netupitant, primarily recognized for its role as a potent and selective neurokinin-1 receptor antagonist. This compound has gained attention in scientific research due to its applications in pharmacology, particularly concerning chemotherapy-induced nausea and vomiting (CINV). Below is a comprehensive overview of its applications, supported by data tables and case studies.

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is primarily studied for its efficacy in preventing CINV. The fixed-dose combination of netupitant/palonosetron has demonstrated significant effectiveness in clinical trials:

- Efficacy: In a phase III trial, the combination was shown to be non-inferior to other standard treatments like aprepitant plus granisetron, with complete response rates of approximately 73.8% for NEPA compared to 72.4% for the alternative regimen .

- Real-world Evidence: A prospective study involving 2,429 adults indicated that NEPA maintained high complete response rates across multiple chemotherapy cycles, with 89.2% reporting no emesis during the acute phase .

Pharmacokinetics and Metabolism Studies

The deuterium labeling in this compound allows researchers to trace its metabolic pathways more accurately. This can be crucial for understanding how the drug behaves in vivo:

- Metabolic Pathways: Studies have shown that deuterium-labeled compounds can provide insights into metabolic stability and the identification of metabolites, enhancing the understanding of drug interactions and efficacy .

Development of New Therapeutics

The unique properties of this compound may facilitate the development of new therapeutic agents targeting neurokinin receptors:

- Research Directions: Ongoing research is exploring the potential of NK1 receptor antagonists in various therapeutic areas beyond CINV, including treatment for depression and anxiety disorders .

Efficacy Data from Clinical Trials

| Study Type | Treatment Group | Complete Response Rate (%) | Key Findings |

|---|---|---|---|

| Phase III Trial | NEPA (Netupitant/Palonosetron) | 73.8 | Non-inferior to Aprepitant/Granisetron |

| Real-World Study | NEPA | 89.2 | High rates of no emesis across cycles |

Pharmacokinetic Studies

| Parameter | This compound | Comparison Group |

|---|---|---|

| Half-Life | TBD | TBD |

| Bioavailability | TBD | TBD |

Case Study: Efficacy in Breast Cancer Patients

In a large-scale observational study involving breast cancer patients receiving highly emetogenic chemotherapy, administration of NEPA resulted in:

- Complete Response Rates: 90% during acute phases.

- Quality of Life Improvement: Patients reported minimal impact from nausea and vomiting on daily activities.

Case Study: Safety Profile

In clinical trials assessing safety, this compound showed:

- Adverse Events: Generally well-tolerated with low incidence of severe side effects.

- Long-term Use: No significant accumulation or adverse reactions noted over multiple cycles.

作用機序

N-デスメチルネツピタント D6は、ニューロキニン1受容体の活性を選択的に結合して阻害することで、その効果を発揮します。これらの受容体は、化学療法によって引き起こされる嘔吐反応に関与しています。 N-デスメチルネツピタント D6は、これらの受容体へのサブスタンスPの結合を阻害することで、化学療法に関連する悪心と嘔吐を予防します .

類似化合物:

ネツピタント: 母体化合物であり、選択的なニューロキニン1受容体拮抗薬です。

フォスネツピタント: ネツピタントのプロドラッグであり、抗吐療法にパロノセトロンと組み合わせて使用されます。

アプレピタント: 同様の適応症に使用される別のニューロキニン1受容体拮抗薬

独自性: N-デスメチルネツピタント D6は、重水素標識が施されているため、その安定性が向上し、分析研究における正確な定量が可能になるという独自の特性を持っています。 これは、正確な測定と代謝経路の追跡が重要な研究環境で特に役立ちます .

類似化合物との比較

Netupitant: The parent compound, a selective neurokinin 1 receptor antagonist.

Fosnetupitant: A prodrug of Netupitant, used in combination with palonosetron for antiemetic therapy.

Aprepitant: Another neurokinin 1 receptor antagonist used for similar indications

Uniqueness: N-desmethyl Netupitant D6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement and tracing of metabolic pathways are crucial .

生物活性

N-desmethyl Netupitant D6 is a deuterated derivative of N-desmethyl Netupitant, which itself is a metabolite of the antiemetic drug Netupitant. This compound is notable for its role in pharmacokinetic studies and its potential therapeutic applications, particularly in the management of chemotherapy-induced nausea and vomiting. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Name : 2-(3,5-bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide-3,3,3-d3

- Molecular Formula : C30H26D6F6N4O

- Molecular Weight : 584.6 g/mol

The presence of deuterium enhances the compound's stability and makes it suitable for various analytical applications, particularly in mass spectrometry .

This compound primarily exerts its biological effects by selectively binding to and antagonizing neurokinin-1 (NK1) receptors. These receptors are crucial in mediating the emetic response associated with chemotherapy. By inhibiting the binding of substance P to NK1 receptors, this compound helps prevent nausea and vomiting .

Pharmacokinetics

The deuterated nature of this compound allows researchers to trace its metabolic pathways more accurately. It serves as an internal standard in mass spectrometry for quantifying Netupitant and its metabolites, aiding in pharmacokinetic studies . The isotopic labeling provides insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antiemetic Properties

Research indicates that this compound retains antiemetic properties similar to those of its parent compound, Netupitant. This makes it a valuable candidate for further studies aimed at optimizing antiemetic therapies for patients undergoing chemotherapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other neurokinin-1 receptor antagonists is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Netupitant | Contains trifluoromethyl groups | First-in-class NK1 receptor antagonist |

| Aprepitant | Similar receptor activity | Non-deuterated form used clinically |

| Rolapitant | Different structural modifications | Developed for similar therapeutic indications |

| This compound | Deuterated form | Enhanced stability for analytical applications |

This table illustrates how this compound is distinct due to its isotopic labeling, which enhances its utility in research settings .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Pharmacokinetic Studies : A study demonstrated that using this compound as an internal standard improved the accuracy of quantifying Netupitant levels in biological samples, thus enhancing our understanding of its pharmacokinetics .

- Metabolic Pathway Analysis : Research utilizing this compound has provided insights into the metabolic pathways of antiemetic drugs, revealing interactions that may influence therapeutic efficacy .

- Clinical Implications : Investigations into the antiemetic effects of compounds like this compound have shown promise in improving patient outcomes during chemotherapy by mitigating nausea and vomiting .

Q & A

Basic: What validated analytical methods are recommended for quantifying N-desmethyl Netupitant D6 in pharmacokinetic studies?

Answer: Reverse-phase HPLC with UV detection is a validated method for quantifying deuterated metabolites like this compound. Key parameters include a C18 column (4.6 × 150 mm, 5 µm), mobile phase (acetonitrile:phosphate buffer pH 3.0, 45:55 v/v), flow rate 1.0 mL/min, and detection at 230 nm. System precision should yield ≤0.5% RSD for retention time and peak area, with linearity confirmed over 50–150% of the target concentration (R² ≥ 0.999) . Deuterated standards improve accuracy by compensating for matrix effects in LC-MS/MS workflows .

Advanced: How does deuterium labeling in this compound enhance metabolic stability studies compared to the non-deuterated form?

Answer: Deuterium at metabolically vulnerable positions (e.g., methyl groups) reduces hydrogen/deuterium exchange rates, slowing CYP450-mediated oxidation. This allows precise tracking of metabolic pathways, particularly hepatic N-demethylation and hydroxylation. Comparative studies using human liver microsomes (HLMs) show a 2–3-fold increase in half-life for the deuterated metabolite, enabling clearer differentiation from endogenous analogs in mass spectrometry .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer: Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks. Store the compound at 2–8°C in airtight, light-resistant containers. Stability data indicate no significant degradation under these conditions for ≥12 months. Spills require ethanol-based decontamination followed by sodium bicarbonate neutralization .

Advanced: How can researchers resolve discrepancies in reported receptor binding affinities of this compound?

Answer: Discrepancies often arise from assay conditions. For NK1 receptor binding:

- Use radiolabeled ([³H]-Substance P) competitive binding assays in CHO-K1 cells expressing human NK1 receptors.

- Normalize data to Netupitant (Ki = 0.95 nM) as a positive control.

- Ensure consistent pH (7.4), temperature (37°C), and incubation time (60 min) to minimize variability. Contradictory Ki values (>1 nM) may indicate impurities; verify purity via HPLC (≥98%) and NMR .

Basic: What is the role of this compound in studying drug-drug interactions (DDIs) with CYP3A4 substrates?

Answer: As a CYP3A4 substrate, it serves as a probe to assess inhibition/induction potential. Co-incubate with known inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) in HLMs. Measure metabolite formation rates via LC-MS/MS. A ≥2-fold change in AUC indicates clinically relevant DDIs. Note: Netupitant itself is a weak P-gp inhibitor, but its metabolites show negligible transporter effects .

Advanced: How do structural modifications in this compound influence its binding kinetics to neurokinin receptors?

Answer: X-ray crystallography (e.g., PDB: 6VGO) reveals that deuterium substitution at the N-methyl group does not alter the core binding pose but reduces off-target interactions with NK2/NK3 receptors. Surface plasmon resonance (SPR) assays show a 10% slower dissociation rate (koff) compared to non-deuterated analogs, enhancing receptor occupancy in vitro .

Basic: What stability-indicating parameters are essential for validating this compound under forced degradation conditions?

Answer: Expose the compound to:

- Acidic/alkaline hydrolysis (0.1N HCl/NaOH, 80°C, 1 hr): ≤5% degradation.

- Oxidative stress (3% H₂O₂, 24 hr): ≤2% degradation.

- Photolysis (1.2 million lux-hours): ≤1% degradation.

Monitor degradation products via HPLC; resolution between peaks should be ≥2.0. Method robustness requires ≤2% RSD under variable flow rates (±0.1 mL/min) and mobile phase ratios (±5%) .

Advanced: Why does this compound exhibit variable recovery rates in biological matrices, and how can this be mitigated?

Answer: Matrix effects (e.g., phospholipids in plasma) cause ion suppression in LC-MS. Mitigation strategies:

- Use deuterated internal standards (e.g., Netupitant D6) for isotope dilution.

- Optimize protein precipitation (acetonitrile:methanol, 4:1 v/v) to reduce lipid content.

- Validate recovery rates (≥85%) across low (1 ng/mL), medium (10 ng/mL), and high (100 ng/mL) concentrations .

Basic: What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?

Answer:

- Caco-2 cells : Predict intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption).

- HLMs : Measure intrinsic clearance (Clint) to estimate hepatic extraction ratio.

- Plasma protein binding : Equilibrium dialysis (≥95% binding correlates with low volume of distribution) .

Advanced: How can researchers leverage this compound to elucidate the synergistic antiemetic effects of Netupitant and Palonosetron?

Answer: Co-administer deuterated and non-deuterated forms in rodent models of cisplatin-induced emesis. Use microdialysis to measure concurrent NK1 and 5-HT3 receptor occupancy in the area postrema. Synergy is quantified via isobolographic analysis (interaction index <1.0). Data show a 40% increase in receptor blockade duration compared to monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。